

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Cat. No.: B15542313

[Get Quote](#)

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe **N-(m-PEG4)-N'-(PEG2-acid)-Cy5**, a versatile tool for bioconjugation and fluorescence-based detection. This document details its chemical structure and properties, provides protocols for its application, and illustrates key experimental workflows.

Core Concepts: Structure and Functionality

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a functionalized cyanine dye engineered for robust performance in biological applications. Its structure comprises three key components:

- **Cy5 Core:** A widely used fluorophore that emits in the far-red region of the electromagnetic spectrum. This property is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.
- **Dual PEG Linkers:** The molecule is equipped with two distinct polyethylene glycol (PEG) chains. A methoxy-terminated PEG4 (m-PEG4) chain and a carboxylic acid-terminated PEG2 (PEG2-acid) chain. These hydrophilic linkers enhance the water solubility of the

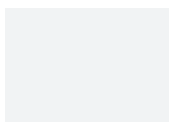
otherwise hydrophobic Cy5 dye, preventing aggregation in aqueous buffers and reducing non-specific binding to proteins and cell surfaces.[1][2]

- **Terminal Carboxylic Acid:** The free terminal carboxyl group is the reactive handle for covalent attachment to primary amine groups on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[3] This conjugation is typically achieved through the use of carbodiimide chemistry, for example, with EDC and NHS, to form a stable amide bond.

Chemical Structure and Physicochemical Properties

The chemical structure of **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** is detailed below.

Chemical Structure:



[Click to download full resolution via product page](#)

Caption: Chemical structure of **N-(m-PEG4)-N'-(PEG2-acid)-Cy5**.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **N-(m-PEG4)-N'-(PEG2-acid)-Cy5**. It is important to note that while some data is available for the specific "acid" derivative, other values are approximated from a structurally similar compound, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5. Researchers should consider this when designing experiments where precise photophysical parameters are critical.

Property	Value
Molecular Formula	C41H57CIN2O8
Molecular Weight	741.35 g/mol [4][5]
Excitation Maximum (λ_{ex})	~649 nm[6]
Emission Maximum (λ_{em})	~667 nm
Molar Extinction Coefficient (ϵ)	~107,000 cm ⁻¹ M ⁻¹ (approximate)[7][8]
Quantum Yield (Φ)	Not explicitly reported. A similar PEGylated Cy5 derivative has a reported quantum yield of ~0.07.[1]
Solubility	Soluble in water, DMSO, and DMF.[8]

Experimental Protocols

The terminal carboxylic acid of **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** can be conjugated to primary amines on a target molecule using a two-step carbodiimide coupling reaction. This method first activates the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive sulfo-NHS ester.[9] This intermediate then readily reacts with a primary amine to form a stable amide bond.

Protocol: Protein Labeling via EDC/sulfo-NHS Coupling

This protocol provides a general procedure for conjugating **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** to a protein. Optimization of reactant concentrations and reaction times may be necessary for specific applications.

Materials:

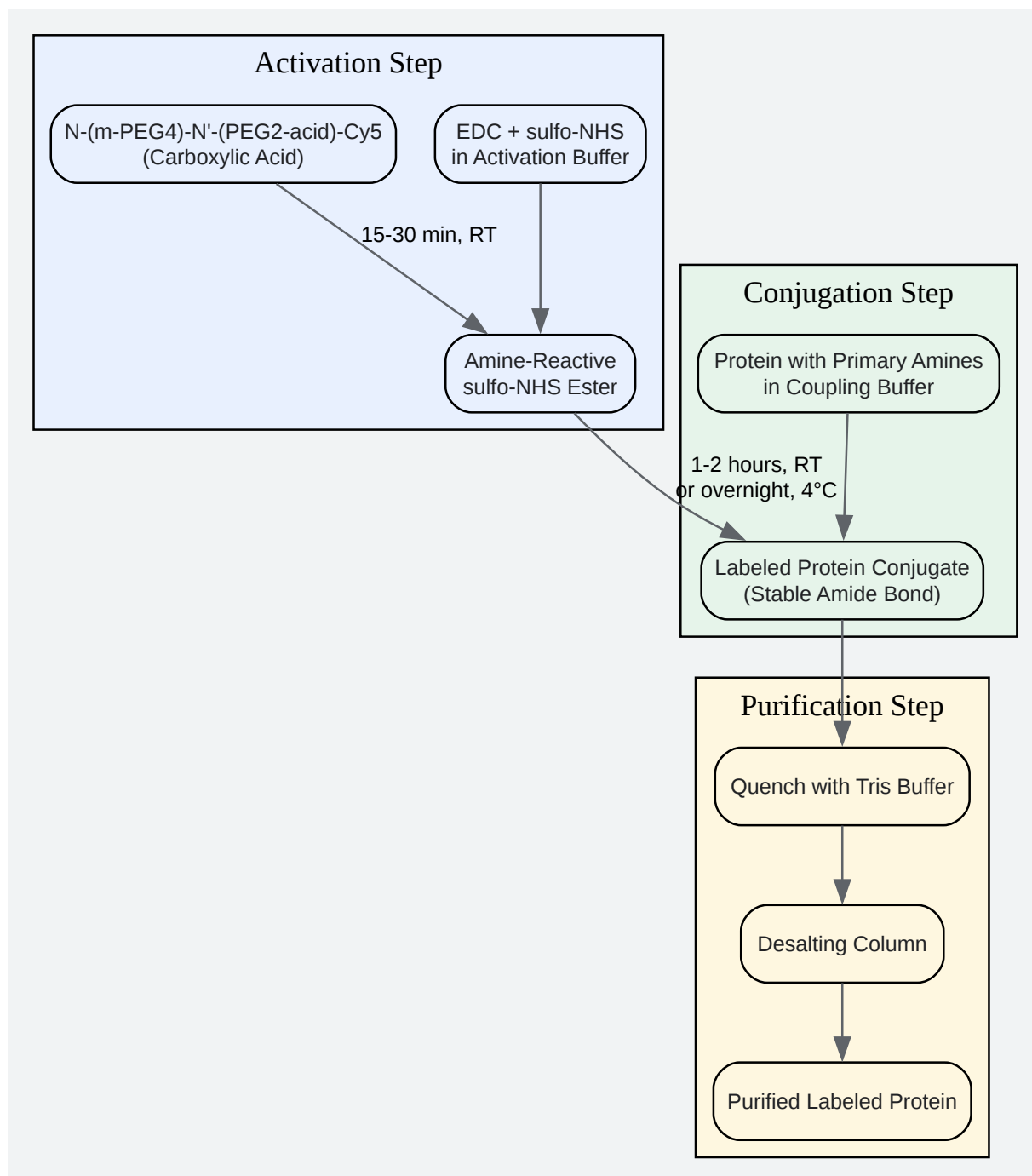
- **N-(m-PEG4)-N'-(PEG2-acid)-Cy5**
- Protein of interest in an amine-free buffer (e.g., MES or PBS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

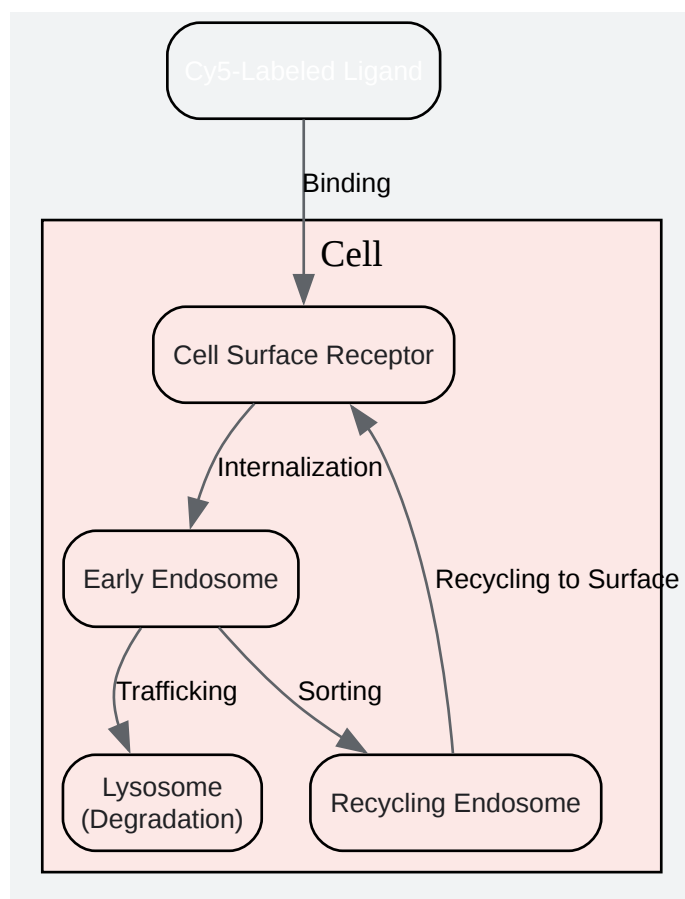
- N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: PBS, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Desalting column

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** in anhydrous DMSO (e.g., 10 mg/mL).
 - Immediately before use, prepare solutions of EDC and sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each). These reagents are moisture-sensitive and should be used promptly.
- Activation of the Dye:
 - In a microcentrifuge tube, combine the **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** stock solution with Activation Buffer.
 - Add a molar excess of EDC and sulfo-NHS to the dye solution. A 10-fold molar excess of each is a good starting point.
 - Incubate the reaction for 15-30 minutes at room temperature, protected from light.
- Protein Preparation:
 - Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
- Conjugation:

- Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
- Quenching:
 - Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted sulfo-NHS esters.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]
- 4. biorbyt.com [biorbyt.com]
- 5. N-(m-PEG4)-N'-(PEG2-acid)-Cy5|Other Targets Inhibitor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 6. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- To cite this document: BenchChem. [N-(m-PEG4)-N'-(PEG2-acid)-Cy5 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542313#n-m-peg4-n-peg2-acid-cy5-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com